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molecular formula C14H14O4 B8321571 5-p-Methoxybenzyloxy-2-methyl-4-pyrone

5-p-Methoxybenzyloxy-2-methyl-4-pyrone

Cat. No. B8321571
M. Wt: 246.26 g/mol
InChI Key: ZKHRPSNEMLEVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075299

Procedure details

5-p-Methoxybenzyloxy-2-chloromethyl-4-pyrone, 10 g, was dissolved in 100 ml of acetone and, 5.5 g of sodium iodide and 11.6 g of triphenylphosphine were added to the solution followed by stirring at room temperature for 3 hours. After completion of the reaction, the reaction liquid was concentrated to dryness and the residue was added to 50 ml of water and 100 ml of dichloromethane. Under ice cooling, the pH was adjusted to 7.0 with saturated sodium hydrogencarbonate aqueous solution and the mixture was stirred at the same temperature for 30 minutes. The organic phase was washed with 20 ml of water. After drying over anhydrous magnesium sulfate, the organic phase was concentrated under reduced pressure and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (500 g) to give 8.2 g of the title compound.
Name
5-p-Methoxybenzyloxy-2-chloromethyl-4-pyrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:17])[CH:11]=[C:12]([CH2:15]Cl)[O:13][CH:14]=2)=[CH:5][CH:4]=1.[I-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:17])[CH:11]=[C:12]([CH3:15])[O:13][CH:14]=2)=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
5-p-Methoxybenzyloxy-2-chloromethyl-4-pyrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(COC=2C(C=C(OC2)CCl)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was added to 50 ml of water and 100 ml of dichloromethane
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The organic phase was washed with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (eluting solution; chloroform: methanol=20:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(COC=2C(C=C(OC2)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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